1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine
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Overview
Description
1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring and a tetrahydrobenzoannulene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine can be compared with other similar compounds, such as:
- 1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo 7annulen-2-ylmethyl)piperazine : This compound has a similar structure but differs in the position of the substituent on the benzoannulene ring .
- 11-methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol : Another structurally related compound with different functional groups and potential applications . The uniqueness of 1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
17910-40-6 |
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Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine |
InChI |
InChI=1S/C16H24N2/c1-17-10-12-18(13-11-17)16-9-5-3-7-14-6-2-4-8-15(14)16/h2,4,6,8,16H,3,5,7,9-13H2,1H3 |
InChI Key |
OSZANGXLRGNTMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCCC3=CC=CC=C23 |
Origin of Product |
United States |
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